molecular formula C33H46BrP B3049104 Phosphonium, pentadecyltriphenyl-, bromide CAS No. 1944-80-5

Phosphonium, pentadecyltriphenyl-, bromide

Cat. No.: B3049104
CAS No.: 1944-80-5
M. Wt: 553.6 g/mol
InChI Key: RRHIUXFFPSVTOY-UHFFFAOYSA-M
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Description

Phosphonium, pentadecyltriphenyl-, bromide is a quaternary phosphonium salt characterized by a pentadecyl (15-carbon) alkyl chain, three phenyl groups, and a bromide counterion. While direct references to this specific compound are absent in the provided evidence, analogous structures with varying alkyl chain lengths and substituents are well-documented. Phosphonium salts are widely used in organic synthesis, materials science, and biological applications due to their stability, solubility, and reactivity . The pentadecyl chain likely enhances lipophilicity, making it suitable for applications requiring phase-transfer catalysis or surfactant behavior, though its properties and uses can be inferred from structurally similar compounds.

Properties

IUPAC Name

pentadecyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHIUXFFPSVTOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439140
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-80-5
Record name Phosphonium, pentadecyltriphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, pentadecyltriphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with pentadecyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction can be represented as follows:

PPh3+C15H31BrC15H31PPh3+Br\text{PPh}_3 + \text{C}_{15}\text{H}_{31}\text{Br} \rightarrow \text{C}_{15}\text{H}_{31}\text{PPh}_3^+\text{Br}^- PPh3​+C15​H31​Br→C15​H31​PPh3+​Br−

Industrial Production Methods

In industrial settings, the production of phosphonium salts often involves the use of microwave irradiation to accelerate the reaction. This method provides high yields and reduces reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, pentadecyltriphenyl-, bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield pentadecyltriphenylphosphine oxide.

Mechanism of Action

The mechanism of action of phosphonium, pentadecyltriphenyl-, bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s lipophilic nature allows it to interact with cell membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromide Compounds

Alkyl Chain Length Variations

The length of the alkyl chain significantly influences physical and chemical properties. Key examples include:

Compound Name Alkyl Chain Length Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Dodecyl triphenyl phosphonium bromide C12 ~525.5* Not reported Antimicrobial agents, polymer modification
Tributyl hexadecyl phosphonium bromide C16 ~631.6* Not reported Flame retardants, clay modification
(11-Hydroxyundecyl)triphenylphosphonium bromide C11 (with hydroxyl group) ~527.4* Not reported Organic synthesis intermediates

Notes:

  • Longer alkyl chains (e.g., C16) improve thermal stability and surfactant efficacy, making them ideal for flame-retardant polymer composites .
  • Shorter chains (e.g., C11–C12) balance lipophilicity and solubility, enhancing antimicrobial activity .
  • Functionalized chains (e.g., hydroxyl groups) enable further chemical modifications, such as conjugation in drug delivery systems .

Aryl Substitutions

Substituting phenyl groups with other aromatic moieties alters electronic and steric properties:

Compound Name Aryl Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Benzyltriphenylphosphonium bromide Benzyl 433.3 295–298 Corrosion inhibition, Wittig reactions
(2-Naphthylmethyl)triphenylphosphonium bromide 2-Naphthylmethyl ~483.4* Not reported Photocatalysis, organic synthesis
(4-Methoxybenzyl)triphenylphosphonium bromide 4-Methoxybenzyl ~463.4* Not reported Ionic liquid precursors

Notes:

  • Benzyl derivatives exhibit strong electrophilicity, facilitating use in Wittig reactions and corrosion inhibition .
  • Bulky substituents (e.g., naphthyl) enhance steric hindrance, affecting reaction kinetics in organic synthesis .

Functionalized Alkyl Chains

Functional groups on the alkyl chain expand reactivity and application scope:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications References
(4-Carboxybutyl)triphenylphosphonium bromide Carboxylic acid ~445.3* Synthesis of ionic liquids, drug conjugates
(10-Aminodecyl)triphenylphosphonium bromide Amine ~500.4* Radiolabeling, mitochondrial targeting
Gallate-linked triphenylphosphonium derivatives (e.g., TPP+-C8) Ester-linked gallate ~600–700* Antichagasic agents, mitochondrial drug delivery

Notes:

  • Carboxylic acid groups enable conjugation with biomolecules or integration into ionic liquids .
  • Amine-functionalized derivatives are critical for radiolabeling and targeted therapies .

Research Findings and Trends

Counterion Effects

  • Bromide vs. chloride counterions show negligible differences in biological activity, as seen in trypanocidal phosphonium salts .

Thermal and Material Properties

  • Tributyl hexadecyl phosphonium bromide (C16) improves flame retardancy in polylactide composites by promoting char formation .
  • Functionalized derivatives (e.g., carboxybutyl) enhance compatibility with polymer matrices, enabling eco-friendly material design .

Biological Activity

Overview of Phosphonium Compounds

Phosphonium compounds, characterized by a positively charged phosphorus atom bonded to four organic groups, have garnered interest in various fields, including medicinal chemistry, due to their unique properties. The compound "Phosphonium, pentadecyltriphenyl-, bromide" is a quaternary phosphonium salt that is typically utilized in organic synthesis and as a phase transfer catalyst. Its biological activity is an area of ongoing research, particularly in terms of antimicrobial and anticancer effects.

Antimicrobial Properties

Phosphonium salts have been investigated for their antimicrobial activity . Studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis. The mechanism often involves:

  • Membrane Disruption : The hydrophobic tail of the phosphonium compound interacts with the lipid bilayer of microbial cells.
  • Ion Channel Formation : Some phosphonium compounds can form ion channels that alter membrane potential and lead to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phosphonium salts against Gram-positive and Gram-negative bacteria. The results indicated that phosphonium salts with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane interaction.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pentadecyltriphenylphosphonium bromideStaphylococcus aureus32 µg/mL
Pentadecyltriphenylphosphonium bromideEscherichia coli64 µg/mL

Anticancer Activity

Phosphonium compounds are also being explored for their anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Phosphonium salts may interfere with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of pentadecyltriphenylphosphonium bromide on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20ROS generation
A549 (Lung Cancer)25Cell cycle arrest

Mechanistic Insights

The biological activity of phosphonium compounds can be attributed to their structural features:

  • Hydrophobicity : The long alkyl chains enhance membrane interaction.
  • Charge Distribution : The positive charge on phosphorus facilitates interaction with negatively charged cellular components.

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